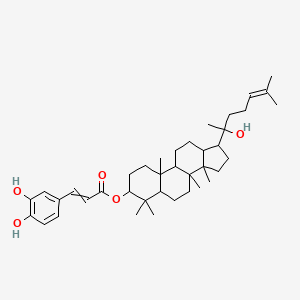

Dammarenediol II 3-O-caffeate

Description

Properties

Molecular Formula |

C39H58O5 |

|---|---|

Molecular Weight |

606.9 g/mol |

IUPAC Name |

[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3 |

InChI Key |

YVMAYTYEFBTXFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Dammarenediol II: A Technical Guide to its Natural Sources, Isolation, and a Look into its Caffeoylated Derivative

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Dammarenediol II, a significant dammarane-type triterpenoid (B12794562). While the specific compound "Dammarenediol II 3-O-caffeate" is not a recognized naturally occurring molecule based on current scientific literature, this document will delve into the rich natural sources of its precursor, Dammarenediol II. Detailed methodologies for its isolation and purification are presented, alongside a proposed synthetic route for its caffeoylated derivative, a compound of potential interest for drug discovery and development.

Natural Sources of Dammarenediol II

Dammarenediol II is a key biosynthetic intermediate in the formation of various pharmacologically active saponins (B1172615). It is primarily found in plants of the Panax and Gynostemma genera.

Primary Natural Sources:

-

Gynostemma pentaphyllum (Jiaogulan): This perennial vine, often referred to as "Southern Ginseng," is a prominent source of dammarane-type saponins known as gypenosides.[1][2][3] Dammarenediol II is the aglycone core of many of these gypenosides. The aerial parts of the plant are typically utilized for extraction.[1]

-

Panax ginseng (Korean Ginseng): A well-known medicinal plant, the roots of Panax ginseng contain a complex mixture of ginsenosides (B1230088), which are dammarane-type saponins.[4][5] Dammarenediol II serves as the foundational structure for the protopanaxadiol (B1677965) (PPD) group of ginsenosides.[6]

-

Panax quinquefolius (American Ginseng): Similar to its Korean counterpart, American ginseng is a rich source of ginsenosides, with Dammarenediol II being a key precursor in their biosynthesis.[7]

-

Panax notoginseng (Sanqi): This species is another significant source of dammarane-type saponins.[8]

While Dammarenediol II is present in these plants, it is often found in low concentrations in its free form due to its rapid conversion into glycosylated forms (saponins).[4][9] Therefore, isolation strategies often involve the hydrolysis of these saponins to yield the aglycone, Dammarenediol II.

Isolation and Purification of Dammarenediol II

The isolation of Dammarenediol II from its natural sources can be achieved through two primary approaches: direct isolation of the free aglycone or, more commonly, through the hydrolysis of its glycosides (gypenosides or ginsenosides) followed by purification.

General Experimental Workflow for Isolation from Plant Material

The following diagram illustrates a typical workflow for the isolation of dammarane-type compounds from their natural sources.

Detailed Experimental Protocols

Protocol 1: Isolation of Dammarenediol II via Hydrolysis of Gypenosides from Gynostemma pentaphyllum

-

Extraction: The air-dried and powdered aerial parts of Gynostemma pentaphyllum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in saponins, is collected.

-

Hydrolysis: The n-butanol fraction is subjected to acid hydrolysis with 2M HCl in 50% methanol (B129727) at 80°C for 4 hours.[8] This process cleaves the sugar moieties from the aglycone.

-

Purification of Aglycone:

-

The reaction mixture is neutralized and extracted with ethyl acetate.

-

The ethyl acetate extract is concentrated and subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Fractions containing Dammarenediol II (monitored by TLC) are combined and further purified using Sephadex LH-20 column chromatography.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Protocol 2: Direct Isolation (Hypothetical for higher yield sources or transgenic organisms)

While less common from wild-type plants, direct isolation may be feasible from genetically engineered organisms or specific plant varieties with higher free aglycone content.

-

Extraction and Fractionation: Similar to Protocol 1, a crude extract is obtained and partitioned. The less polar fractions (e.g., chloroform or ethyl acetate) would be of primary interest.

-

Chromatographic Separation: The target fraction is subjected to multiple rounds of column chromatography (silica gel, Sephadex LH-20) and preparative HPLC to isolate Dammarenediol II.

Quantitative Data

The yield of Dammarenediol II can vary significantly depending on the plant source, geographical location, harvest time, and the isolation method employed.

| Source | Method | Yield | Reference |

| Transgenic Nicotiana tabacum (expressing P. ginseng DDS) | Cell Suspension Culture | 5.2 mg/L | [9][10] |

| Transgenic Nicotiana tabacum (expressing P. ginseng DDS) | Roots | 157.8 µg/g DW | [9][10] |

| Engineered Escherichia coli | Fermentation | 8.63 mg/L | [11] |

Biosynthesis of Dammarenediol II

Dammarenediol II is synthesized via the isoprenoid pathway, specifically from the cyclization of 2,3-oxidosqualene (B107256). This crucial step is catalyzed by the enzyme Dammarenediol II synthase.[5][12]

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, leading to a vast array of molecular skeletons.[13][14] The enzyme Dammarenediol II synthase specifically directs this cyclization towards the formation of the dammarane (B1241002) scaffold.[5]

Proposed Synthesis of this compound

As "this compound" is not a known natural product, its synthesis would be of interest to researchers exploring novel therapeutic agents. The esterification of the C-3 hydroxyl group of Dammarenediol II with caffeic acid can be achieved through various chemical and enzymatic methods.

Chemical Synthesis Protocol

-

Protection of Caffeic Acid: The catechol hydroxyl groups of caffeic acid are first protected, for example, as their benzyl (B1604629) or silyl (B83357) ethers, to prevent side reactions.

-

Activation of Caffeic Acid: The protected caffeic acid is then activated to facilitate esterification. Common methods include conversion to an acid chloride or using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Esterification: The activated and protected caffeic acid is reacted with Dammarenediol II in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., pyridine, triethylamine).

-

Deprotection: The protecting groups on the caffeoyl moiety are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride (B91410) treatment for silyl ethers) to yield this compound.

Enzymatic Synthesis

Lipases are enzymes that can catalyze esterification reactions, often with high regioselectivity and under mild conditions.

-

Enzyme Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is chosen.

-

Reaction Conditions: Dammarenediol II and a caffeic acid ester (e.g., methyl caffeate) are dissolved in an organic solvent (e.g., toluene, hexane). The lipase is added, and the reaction is incubated with gentle agitation. The use of an ester as the acyl donor drives the transesterification reaction.

-

Purification: The product is purified from the reaction mixture using chromatographic techniques.

Conclusion

Dammarenediol II is a fundamentally important triterpenoid, serving as the biosynthetic precursor to a wide range of bioactive saponins in prominent medicinal plants like Gynostemma pentaphyllum and Panax species. While its direct isolation can be challenging due to low natural abundance, established protocols involving the hydrolysis of its glycosides provide a reliable means of obtaining this compound. For researchers and drug development professionals, the potential to derivatize Dammarenediol II, for instance, by creating its caffeate ester, opens up new avenues for exploring novel therapeutic agents with potentially enhanced biological activities. The synthetic strategies outlined in this guide provide a foundation for such exploratory work.

References

- 1. Dammarane-type saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel dammarane saponins from Gynostemma pentaphyllum and their cytotoxic activities against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensory-guided isolation and identification of new sweet-tasting dammarane-type saponins from Jiaogulan (Gynostemma pentaphyllum) herbal tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vliz.be [vliz.be]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the hydrolysis of ginsenosides by high performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uniprot.org [uniprot.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"Dammarenediol II 3-O-caffeate" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) compound. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and predicted spectroscopic data. The document also outlines a detailed experimental protocol for its isolation and discusses its potential biological activities and relevant signaling pathways, drawing inferences from its constituent moieties, dammarenediol II and caffeic acid. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex natural product formed by the esterification of the triterpenoid dammarenediol II with caffeic acid at the 3-O position.

Chemical Structure

The chemical structure of this compound is composed of a tetracyclic triterpenoid core (dammarenediol II) linked to a phenylpropanoid (caffeic acid).

-

Dammarenediol II moiety: A dammarane-type triterpenoid characterized by a four-ring system and a side chain.

-

Caffeic acid moiety: An unsaturated carboxylic acid with a dihydroxyphenyl group.

The IUPAC name for the dammarenediol II core is (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]. The caffeoyl group is attached at the C-3 hydroxyl position.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 171438-55-4 | [2] |

| Molecular Formula | C₃₉H₅₈O₅ | [1][2] |

| Molecular Weight | 606.88 g/mol | [1][2] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| InChI | InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 | [2] |

| InChIKey | YVMAYTYEFBTXFR-MYGOKKNYSA-N | [2] |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely available. However, predicted ¹H NMR data has been reported and is summarized in Table 2. The expected ¹³C NMR chemical shifts can be inferred from the known data of dammarane-type triterpenoids and caffeic acid derivatives.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data of this compound (500 MHz, H₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6 | d | H-7' (Caffeoyl) |

| ~7.1 | d | H-2' (Caffeoyl) |

| ~6.9 | dd | H-6' (Caffeoyl) |

| ~6.8 | d | H-5' (Caffeoyl) |

| ~6.3 | d | H-8' (Caffeoyl) |

| ~5.1 | t | H-24 (Dammarenediol) |

| ~4.5 | m | H-3 (Dammarenediol) |

| ~1.7 | s | CH₃-26 (Dammarenediol) |

| ~1.6 | s | CH₃-27 (Dammarenediol) |

| ~1.2 | s | CH₃-21 (Dammarenediol) |

| 0.7-1.1 | multiple s | Other CH₃ groups (Dammarenediol) |

Source: NP-MRD (NP0139928)[4]

Expected ¹³C NMR Characteristics

The ¹³C NMR spectrum of this compound is expected to show a combination of signals from both the dammarenediol and caffeoyl moieties[2][5].

-

Dammarenediol Moiety: Approximately 30 carbon signals, with characteristic shifts for the triterpenoid skeleton. The C-3 signal is expected to be shifted downfield due to the ester linkage.

-

Caffeoyl Moiety: Nine carbon signals, including those for the carboxyl group, the aromatic ring, and the vinyl group.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (606.88). Fragmentation patterns would likely involve the loss of the caffeoyl group and water molecules from the dammarenediol core.

Experimental Protocols

Isolation of this compound

This compound has been isolated from the root bark of Ostryopsis nobilis[3]. A general experimental protocol for the isolation of triterpenoids from plant material is outlined below. This protocol is based on common phytochemical techniques and should be adapted based on the specific findings in the cited literature.

Diagram 1: Experimental Workflow for Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material: Collect, air-dry, and pulverize the root bark of Ostryopsis nobilis.

-

Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period. Repeat the extraction process multiple times to ensure complete extraction of the compounds.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation: Subject the crude extract to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: Fractionate the ethyl acetate-soluble portion, which is likely to contain the target compound, using silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Purification: Further purify the fractions containing this compound by repeated column chromatography, potentially using Sephadex LH-20, and preparative thin-layer chromatography (TLC).

-

Structure Elucidation: Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values.

Biological Activity and Signaling Pathways

While there is limited direct research on the biological activities of this compound, the known pharmacological effects of its constituent parts, Dammarenediol II and caffeic acid, suggest its potential therapeutic properties.

Potential Biological Activities

-

Anti-cancer Activity: Dammarenediol II has been shown to possess anti-cancer properties. It is a key precursor in the biosynthesis of ginsenosides, which are well-known for their anti-tumor effects[6][7]. Caffeic acid and its derivatives also exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. Therefore, this compound is a promising candidate for further investigation as an anti-cancer agent.

-

Anti-inflammatory Activity: Both triterpenoids and caffeic acid are known for their anti-inflammatory properties. This suggests that this compound may act as an anti-inflammatory agent.

-

Antioxidant Activity: Caffeic acid is a potent antioxidant. The presence of the caffeoyl moiety suggests that this compound is likely to possess significant antioxidant activity.

Potential Signaling Pathway Modulation

The biosynthesis of Dammarenediol II is a key step in the production of dammarane-type ginsenosides. This pathway originates from the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme dammarenediol-II synthase[7][8][9].

Diagram 2: Biosynthetic Pathway of Dammarenediol II

Caption: The biosynthetic pathway leading to the formation of Dammarenediol II.

Based on the activities of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the PI3K/Akt and NF-κB pathways. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This technical guide has summarized its chemical structure, properties, and a protocol for its isolation. While experimental data on its biological activities are currently lacking, the known effects of its constituent parts provide a strong rationale for further investigation. The information presented here serves as a valuable resource for researchers interested in exploring the pharmacological potential of this unique triterpenoid caffeate.

References

- 1. 171438-55-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0139928) [np-mrd.org]

- 5. 13C NMR Study of ginseng sapogenins and their related dammarane type triterpenes | Semantic Scholar [semanticscholar.org]

- 6. dammarenediol II | C30H52O2 | CID 10895555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. mdpi.com [mdpi.com]

- 9. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Dammarenediol II 3-O-caffeate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II, a tetracyclic triterpenoid (B12794562), serves as a crucial precursor for the synthesis of various bioactive dammarane-type saponins (B1172615), including ginsenosides. The modification of this core structure through acylation, such as the addition of a caffeoyl group, can significantly alter its pharmacological properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of Dammarenediol II and proposes a putative pathway for the formation of Dammarenediol II 3-O-caffeate. We delve into the key enzymes involved, present quantitative data from various expression systems, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows. This document is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene. Among them, dammarane-type saponins, predominantly found in medicinal plants like Panax ginseng, have garnered significant attention for their wide range of pharmacological activities. The central scaffold for most of these saponins is dammarenediol II. The functionalization of this scaffold through glycosylation, hydroxylation, and acylation leads to a vast array of bioactive molecules.

The attachment of a caffeoyl moiety, a hydroxycinnamic acid derivative, to the dammarenediol II core at the 3-O position would result in this compound. While this specific compound is not extensively documented in scientific literature, the acylation of triterpenoids with hydroxycinnamoyl groups is a known mechanism for structural diversification in plants. This guide outlines the established biosynthesis of dammarenediol II and presents a scientifically plausible pathway for its conversion to the 3-O-caffeate derivative.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Dammarenediol II backbone: This involves the cyclization of 2,3-oxidosqualene.

-

Synthesis of the Acyl Donor: The production of caffeoyl-CoA, the activated form of caffeic acid.

-

Acylation of Dammarenediol II: The transfer of the caffeoyl group to the 3-hydroxyl position of dammarenediol II.

Biosynthesis of Dammarenediol II

The formation of dammarenediol II begins with the cyclization of 2,3-oxidosqualene, a product of the mevalonate (B85504) (MVA) pathway.[1][2] This crucial step is catalyzed by the enzyme Dammarenediol II synthase (DDS) , an oxidosqualene cyclase (OSC).[3][4][5]

The expression of the DDS gene is a key regulatory point in the biosynthesis of dammarane-type saponins and has been a target for metabolic engineering to enhance their production.[7][8]

Biosynthesis of Caffeoyl-CoA

Caffeoyl-CoA is synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[8][9]

-

L-Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL).

-

trans-Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).

-

p-Coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL).

-

p-Coumaroyl-CoA is then hydroxylated to caffeoyl-CoA by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H) when esterified to shikimate or quinate, a reaction mediated by hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT).[10][11]

Putative Acylation of Dammarenediol II

The final step in the proposed biosynthesis of this compound is the transfer of the caffeoyl group from caffeoyl-CoA to the 3-hydroxyl group of dammarenediol II. This reaction is likely catalyzed by a member of the BAHD acyltransferase superfamily .[12][13][14][15][16][17] These enzymes are known to utilize acyl-CoA thioesters as donors to acylate a wide range of acceptor molecules, including terpenoids.[17][18]

-

Putative Enzyme: Caffeoyl-CoA:dammarenediol II 3-O-acyltransferase (hypothetical)

-

Acyl Donor: Caffeoyl-CoA

-

Acyl Acceptor: Dammarenediol II

-

Product: this compound

The identification and characterization of such an enzyme would be a significant step in understanding the diversification of dammarane-type saponins.

Quantitative Data

The heterologous production of dammarenediol II has been achieved in various systems, providing valuable quantitative data on the efficiency of the biosynthetic pathway.

| Host Organism | Production Titer of Dammarenediol II | Reference |

| Escherichia coli | 8.63 mg/L | [13][19] |

| Tobacco Cell Suspension | 5.2 mg/L | [20] |

| Chlamydomonas reinhardtii | ~2.6 mg/L | [9] |

| Transgenic Tobacco (Roots) | 157.8 µg/g Dry Weight | [20] |

| Engineered Saccharomyces cerevisiae | 250 µg/L (aerobic) | [21] |

Experimental Protocols

This section provides an overview of key experimental protocols for the study of the dammarenediol II biosynthetic pathway.

Heterologous Expression of Biosynthetic Enzymes in Yeast

This protocol is essential for the functional characterization of enzymes like DDS and putative acyltransferases.

-

Gene Cloning: The coding sequence of the target enzyme is amplified from plant cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Expression Induction: Transformed yeast cells are grown in a selective medium and expression is induced by adding galactose.

-

Substrate Feeding (for acyltransferase characterization): Dammarenediol II is added to the culture medium.

-

Metabolite Extraction: Yeast cells are harvested, and metabolites are extracted using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted metabolites are analyzed by LC-MS to identify the reaction product.

Plant Cell Suspension Culture for Secondary Metabolite Production

This method allows for the controlled production and study of plant secondary metabolites.

-

Callus Induction: Explants from a sterile plant are placed on a solid medium (e.g., Murashige and Skoog medium) containing plant growth regulators to induce callus formation.

-

Initiation of Suspension Culture: Friable callus is transferred to a liquid medium of the same composition and agitated on a rotary shaker.[1][21][22]

-

Subculturing: The cell suspension is regularly subcultured to fresh medium to maintain cell viability and growth.

-

Elicitation (Optional): To enhance secondary metabolite production, elicitors like methyl jasmonate can be added to the culture.[1]

-

Harvesting and Extraction: Cells are harvested by filtration, and secondary metabolites are extracted.

-

Analysis: The extracted compounds are quantified using HPLC or LC-MS.[23]

LC-MS Analysis of Triterpenoids

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of triterpenoids.[4][24][25][26]

-

Sample Preparation: Extracts from plant material, yeast, or cell cultures are filtered and diluted in an appropriate solvent.

-

Chromatographic Separation: The sample is injected onto a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of water (often with a formic acid modifier) and acetonitrile (B52724) or methanol (B129727) is used to separate the compounds.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for triterpenoids.

-

Data Analysis: The mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns are used to identify and quantify the target compounds by comparing them with authentic standards or by detailed spectral interpretation.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the biosynthetic genes.[20][27][28][29]

-

RNA Extraction: Total RNA is isolated from plant tissues using a suitable extraction kit or protocol.

-

RNA Quality Control: The integrity and purity of the RNA are assessed using gel electrophoresis and spectrophotometry.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Gene-specific primers are designed for the target biosynthetic genes and a reference gene (for normalization).

-

Real-Time PCR: The PCR reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

References

- 1. pjoes.com [pjoes.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Vanillin - Wikipedia [en.wikipedia.org]

- 9. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]

- 17. pnas.org [pnas.org]

- 18. pnas.org [pnas.org]

- 19. semanticscholar.org [semanticscholar.org]

- 20. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iosrjournals.org [iosrjournals.org]

- 22. goldbio.com [goldbio.com]

- 23. Extraction and Estimation of Secondary Metabolites from Date Palm Cell Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]

- 27. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 28. pureportal.ilvo.be [pureportal.ilvo.be]

- 29. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]

"Dammarenediol II 3-O-caffeate" solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability Assessment of Dammarenediol II 3-O-caffeate and Related Triterpenoid (B12794562) Caffeates

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature lacks specific quantitative solubility and stability data for this compound. This guide therefore provides a comprehensive framework and generalized protocols based on industry best practices for the physicochemical characterization of novel triterpenoid caffeates.

Introduction

This compound is a naturally occurring triterpenoid ester with potential pharmacological applications. A thorough understanding of its solubility and stability is paramount for the successful development of this compound into a viable therapeutic agent. These physicochemical properties are critical determinants of a drug candidate's bioavailability, formulation feasibility, and shelf-life. This technical guide outlines the fundamental principles and experimental workflows for conducting comprehensive solubility and stability studies on this compound or structurally related compounds.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its absorption and dictates the choice of formulation strategies. While qualitative data indicates that this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, quantitative assessment is essential for preclinical and formulation development.

Quantitative Solubility Data Presentation

A systematic approach to solubility testing involves screening a range of pharmaceutically acceptable solvents. The results should be tabulated for clear comparison, as demonstrated in the template below.

Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |

| Phosphate Buffered Saline (pH 7.4) | HPLC-UV | ||

| 0.1 N Hydrochloric Acid (pH 1.2) | HPLC-UV | ||

| Water | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | HPLC-UV | ||

| Ethanol | HPLC-UV | ||

| Propylene Glycol | HPLC-UV | ||

| Polyethylene Glycol 400 (PEG 400) | HPLC-UV | ||

| Chloroform | HPLC-UV | ||

| Ethyl Acetate | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the supernatant from the solid material.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL and convert it to mM based on the molecular weight of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability studies are crucial to identify how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also performed to identify likely degradation products and to establish the stability-indicating nature of the analytical methods.

Data Presentation for Stability Studies

The results from stability studies should be presented in a clear and organized manner.

Table 2: Forced Degradation of this compound

| Stress Condition | Duration | Assay (% Initial) | Major Degradants (% Peak Area) | Observations |

| 0.1 N HCl (aq) | ||||

| 0.1 N NaOH (aq) | ||||

| 3% H₂O₂ (aq) | ||||

| Heat (80°C, solid) | ||||

| Photostability (ICH Q1B) |

Table 3: Long-Term Stability of this compound (Solid State)

| Storage Condition | Time Point | Appearance | Assay (%) | Impurity Profile |

| 25°C / 60% RH | 0 months | |||

| 3 months | ||||

| 6 months | ||||

| 12 months | ||||

| 40°C / 75% RH | 0 months | |||

| 3 months | ||||

| 6 months |

Experimental Protocols for Stability Studies

3.2.1 Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified time.

-

At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

-

Analyze the samples to determine the remaining parent compound and the formation of any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of 3% hydrogen peroxide.

-

Incubate the solution at room temperature, protected from light.

-

Monitor the degradation over time by HPLC.

-

-

Thermal Degradation:

-

Place a known quantity of solid this compound in a stability chamber at an elevated temperature (e.g., 80°C).

-

At selected time points, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Caption: Comprehensive Stability Study Workflow.

Potential Degradation Pathways

For a compound like this compound, the ester linkage is a likely point of hydrolysis under both acidic and basic conditions. This would lead to the formation of Dammarenediol II and caffeic acid. The caffeic acid moiety, with its catechol ring, may be susceptible to oxidation.

Caption: Hypothetical Degradation Pathway for a Triterpenoid Caffeate.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound and similar natural products. The generation of such data is a non-negotiable prerequisite for advancing a promising natural compound through the drug development pipeline. The experimental protocols and data presentation formats outlined herein are designed to ensure that the collected information is comprehensive, reliable, and suitable for regulatory submissions.

Unveiling Dammarenediol II 3-O-caffeate: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Characterization, and Biological Activities of a Promising Natural Triterpenoid (B12794562)

Introduction

Dammarenediol II 3-O-caffeate, a naturally occurring triterpenoid, has garnered interest within the scientific community for its potential biological activities. First identified in various plant species, including Betula platyphylla var. japonica, Ostryopsis nobilis, and Cleome arabica, this compound belongs to the dammarane (B1241002) class of triterpenes, which are known for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and known biological functions of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a complex molecule with the chemical formula C₃₉H₅₈O₅ and a molecular weight of 622.88 g/mol . It is characterized by a dammarane triterpene core linked to a caffeic acid moiety via an ester bond at the C-3 position. The compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₉H₅₈O₅ |

| Molecular Weight | 622.88 g/mol |

| CAS Number | 171438-55-4 |

| Appearance | Powder |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Discovery and Natural Occurrence

This compound has been isolated from the root bark of Betula platyphylla var. japonica and the herbs of Ostryopsis nobilis.[1][2] More recently, it has also been identified as a constituent of the seeds of Cleome arabica.[3] Its presence in multiple plant genera suggests a potential role in plant defense mechanisms.

Experimental Protocols

Isolation and Purification

The isolation of this compound typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methods for isolating dammarane triterpenes from plant materials.

Diagram 1: General Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Extraction: Dried and powdered plant material (e.g., root bark of Betula platyphylla) is extracted with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Solvent-Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. For instance, the extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Bioassay-Guided Fractionation: In some instances, fractions are tested for a specific biological activity (e.g., cytotoxicity or allelopathic effects) to guide the isolation of the active compound.

-

Purification: Fractions containing the target compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Consistent with the proposed structure (Specific assignments require access to primary literature) |

| ¹³C NMR | Consistent with the proposed structure (Specific assignments require access to primary literature) |

| HR-ESI-MS | Provides the exact mass and molecular formula (C₃₉H₅₈O₅) |

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum can provide further structural information.

Biological Activities and Potential Applications

Allelopathic and Autotoxic Effects

Research has indicated that this compound exhibits significant allelopathic and autotoxic properties.[3] Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Autotoxicity is a type of allelopathy where a plant species inhibits the growth of its own seedlings.

These properties suggest that this compound could be a promising candidate for the development of natural herbicides.[3]

Diagram 2: Proposed Allelopathic Action

Caption: Proposed mechanism of allelopathic action of this compound.

Cytotoxic Activity

While specific studies on the cytotoxic effects of this compound are limited, dammarane-type triterpenoids, in general, are known to possess cytotoxic activities against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) through the modulation of various signaling pathways.

Diagram 3: Potential Cytotoxic Signaling Pathway

Caption: A simplified diagram illustrating the potential cytotoxic mechanism of action.

Future Perspectives

This compound represents a compelling natural product with potential applications in agriculture and medicine. Further research is warranted to:

-

Elucidate the precise molecular mechanisms underlying its allelopathic and potential cytotoxic effects.

-

Conduct comprehensive studies to evaluate its efficacy and safety as a bio-herbicide.

-

Investigate its cytotoxic activity against a broader range of cancer cell lines and explore its potential as an anticancer agent.

-

Develop efficient and scalable methods for its synthesis or semi-synthesis to ensure a sustainable supply for further research and development.

This technical guide serves as a foundational resource for scientists interested in exploring the multifaceted potential of this compound. The detailed information on its discovery, characterization, and biological activities provides a solid basis for future investigations into this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dammarane-type triterpenoid saponins from the flower buds of Panax pseudoginseng with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dammarenediol II 3-O-caffeate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Triterpenoid (B12794562) from Traditional Medicine

Introduction

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid that has been identified in plant species historically used in traditional medicine, notably from the Betula (birch) and Ostryopsis genera. The bark of Betula platyphylla var. japonica, a source of this compound, has a long history of use in Asian folk medicine for treating a variety of inflammatory conditions, fever, and coughs.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its phytochemical context, known biological activities, and potential mechanisms of action to support further research and drug development.

Phytochemical Profile

This compound belongs to the dammarane (B1241002) class of tetracyclic triterpenes. Its structure is characterized by a dammarane skeleton esterified with a caffeic acid moiety at the C-3 position. This compound has been successfully isolated and identified from the root bark of Betula platyphylla var. japonica and the herbs of Ostryopsis nobilis.[3]

Quantitative Data on Biological Activity

The biological activities of this compound are an emerging area of research. While comprehensive data is still being gathered, preliminary studies have indicated its potential as a cytotoxic agent. The following table summarizes the available quantitative data.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | MCF-7 (Breast adenocarcinoma) | Cytotoxic | 20.30 ± 1.68 | |

| This compound | A2780s (Ovarian carcinoma) | Cytotoxic | > 40 |

Further research is required to fully elucidate the anti-inflammatory and antioxidant capacities of this compound with specific quantitative data.

Experimental Protocols

Extraction and Isolation of this compound from Betula platyphylla Bark

The following is a generalized protocol for the extraction and isolation of triterpenoids from birch bark, which can be adapted for this compound.

-

Preparation of Plant Material: The dried and powdered bark of Betula platyphylla is subjected to extraction.

-

Extraction: The powdered bark is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The bioactive fractions (typically the less polar fractions for triterpenoids) are subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A2780s) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Signaling Pathways

Based on the known activities of dammarane triterpenoids and the traditional use of its plant sources for inflammatory conditions, this compound is likely to modulate key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

Extracts from Betula platyphylla have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] It is plausible that this compound contributes to this anti-inflammatory effect by interfering with the NF-κB signaling cascade.

Cytotoxic Mechanism: Apoptosis and PI3K/Akt Signaling

The cytotoxic effects of many triterpenoids are mediated through the induction of apoptosis (programmed cell death) and the modulation of cell survival pathways such as the PI3K/Akt pathway. This compound may exert its anticancer effects by triggering apoptosis in cancer cells.

References

A Technical Guide to the Potential Pharmacological Profile of Dammarenediol II 3-O-caffeate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct scientific literature available on "Dammarenediol II 3-O-caffeate." The following pharmacological profile is a scientifically-informed projection based on the known biological activities of its constituent molecules: Dammarenediol II and Caffeic Acid. This document is intended to serve as a guide for future research and development.

Executive Summary

This compound is a novel chemical entity formed by the esterification of Dammarenediol II, a tetracyclic triterpenoid (B12794562) and a key precursor to ginsenosides, and Caffeic Acid, a ubiquitous phenolic compound with well-documented pharmacological activities. This whitepaper outlines a hypothetical pharmacological profile for this compound, leveraging the known properties of its components. We predict that this compound may exhibit synergistic or enhanced anti-inflammatory, anti-cancer, and neuroprotective activities. The triterpenoid backbone of Dammarenediol II could provide a unique scaffold, potentially improving the bioavailability and cellular uptake of the pharmacologically active caffeate moiety. This document provides a comprehensive overview of the potential mechanisms of action, supported by quantitative data from related compounds, detailed experimental protocols for future validation, and visual representations of key signaling pathways.

Introduction to Constituent Molecules

Dammarenediol II

Dammarenediol II is a dammarane-type triterpenoid that serves as the foundational sapogenin for a large number of ginsenosides, the primary active components of Panax ginseng.[1][2] While it is primarily recognized as a biosynthetic intermediate, research into dammarane-type triterpenoids suggests inherent biological activities, including anti-inflammatory and cytotoxic effects.[3] Furthermore, glycosylated derivatives of Dammarenediol II have demonstrated significant anti-cancer properties, particularly against colon cancer.[4][5] Its role as a potential pharmacologically active triterpene is an emerging area of interest.[6][7]

Caffeic Acid

Caffeic Acid (3,4-dihydroxycinnamic acid) is a phenolic compound widely distributed in the plant kingdom.[8][9] It is a potent antioxidant and has been extensively studied for its diverse therapeutic properties, including anti-inflammatory, anti-cancer, neuroprotective, and immunomodulatory effects.[10][11][12] Its mechanism of action is multi-faceted, involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2.[13][14][15] Despite its broad activity, the clinical utility of caffeic acid can be limited by its low oral bioavailability.[8][16]

Projected Pharmacological Profile of this compound

The ester linkage of caffeic acid to the 3-O position of Dammarenediol II may result in a compound with a unique pharmacological profile. The lipophilic triterpenoid structure of Dammarenediol II could enhance the cell membrane permeability and overall bioavailability of the caffeate moiety. This could lead to increased potency and efficacy compared to caffeic acid alone.

Potential Anti-Cancer Activity

We hypothesize that this compound will be a potent anti-cancer agent. This is based on the known anti-proliferative effects of both dammarane (B1241002) triterpenoids and caffeic acid. The compound could potentially induce apoptosis and cell cycle arrest in various cancer cell lines.

Potential Mechanisms:

-

Inhibition of key pro-survival signaling pathways such as PI3K/Akt and MAPK.[14][15]

-

Activation of the AMPK pathway, leading to metabolic stress in cancer cells.[14]

-

Induction of oxidative stress within cancer cells through a pro-oxidant mechanism.[8][17]

-

Suppression of metastasis by inhibiting matrix metalloproteinases (MMPs).[8][17]

Potential Anti-Inflammatory Activity

The combination of a triterpenoid and a potent anti-inflammatory phenol (B47542) suggests significant potential in mitigating inflammatory responses.

Potential Mechanisms:

-

Inhibition of the NF-κB signaling pathway, a central regulator of inflammation, by preventing the phosphorylation of IκBα.[18][19]

-

Direct inhibition of upstream kinases in the inflammatory cascade, such as IRAK1 and IRAK4.[11]

-

Suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18]

-

Reduction in the production of inflammatory mediators, including prostaglandins (B1171923) (PGE2) and nitric oxide (NO).[11]

Potential Neuroprotective Activity

Both triterpenoids and caffeic acid have demonstrated neuroprotective properties. This compound could therefore be a candidate for the management of neurodegenerative diseases.

Potential Mechanisms:

-

Activation of the Nrf2/ARE antioxidant response pathway, enhancing endogenous cellular defenses against oxidative stress.[13][20]

-

Scavenging of reactive oxygen species (ROS) to protect neuronal cells from oxidative damage.[9]

-

Reduction of neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines in the central nervous system.[21]

-

Potential to modulate pathways involved in Alzheimer's disease, such as reducing amyloid-β (Aβ) and tau pathologies.[22]

Quantitative Data from Related Compounds

The following tables summarize the quantitative data for Dammarenediol II derivatives and Caffeic Acid to provide a benchmark for the potential potency of this compound.

Table 1: Anti-Cancer Activity of Dammarenediol II Derivatives

| Compound | Cell Line(s) | Assay | Endpoint | Result (IC₅₀) | Reference |

| 3β-O-Glc-DM | HCT15, HCT116, SW48 (Colon Cancer) | Cytotoxicity | Cell Proliferation | 30.6 µM, 63.7 µM, 56.9 µM | [5] |

| 20S-O-Glc-DM | HCT15, HCT116, SW48 (Colon Cancer) | Cytotoxicity | Cell Proliferation | 49.0 µM, 46.8 µM, 94.6 µM | [5] |

| Dammarane Triterpenoid (Compound 15) | A549, Hep-G2, MCF-7 | Cytotoxicity | Cell Proliferation | 10.65 - 14.28 µM | [3] |

| Ginsenoside Derivative (Compound 4c) | A549 (Lung Cancer) | Cytotoxicity | Cell Proliferation | 1.07 µM | [23] |

Table 2: Anti-Inflammatory and Neuroprotective Activity of Caffeic Acid

| Activity | Model | Assay | Endpoint | Effective Concentration | Reference |

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | NO & PGE₂ Production | Inhibition | 100 - 400 µM | [11] |

| Anti-inflammatory | Human colon myofibroblasts | COX-2 Expression | Inhibition | 10 - 50 µM | [24] |

| Neuroprotective | Rat cortical slices (toxin-induced) | Cell Viability | Protection | 100 µM | [20] |

| Neuroprotective | In vivo (Aβ-induced AD mice) | Behavioral tests | Cognitive Improvement | 50 mg/kg/day (oral) | [21] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized pharmacological profile of this compound.

In Vitro Anti-Cancer Assays

-

Cell Viability (MTT Assay):

-

Seed human cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[25]

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vitro Anti-Inflammatory Assays

-

Nitric Oxide (NO) Production (Griess Assay):

-

Culture RAW264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate.

-

Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.[11]

-

-

Western Blot for NF-κB Pathway Proteins:

-

Treat LPS-stimulated RAW264.7 cells with this compound.

-

Prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IKKα/β, phospho-IκBα, NF-κB p65).

-

Use horseradish peroxidase (HRP)-conjugated secondary antibodies for detection with an enhanced chemiluminescence (ECL) substrate.[19]

-

In Vivo Neuroprotection Assay (Aβ-induced Alzheimer's Disease Model)

-

Animal Model and Treatment:

-

Induce Alzheimer's-like pathology in mice by intracerebroventricular (ICV) injection of amyloid-beta (Aβ₁₋₄₂) oligomers.

-

Administer this compound orally to the mice daily for a specified period (e.g., two weeks).[21]

-

-

Behavioral Testing (Morris Water Maze):

-

Assess spatial learning and memory by training the mice to find a hidden platform in a circular pool of water.

-

Record the escape latency (time to find the platform) over several days of training.

-

Conduct a probe test by removing the platform and measuring the time spent in the target quadrant.[21]

-

-

Biochemical Analysis of Brain Tissue:

-

After the behavioral tests, sacrifice the animals and harvest the brain tissue (hippocampus and cortex).

-

Prepare brain homogenates for analysis.

-

Measure markers of oxidative stress (e.g., ROS, lipid peroxidation).

-

Perform Western blot analysis for proteins involved in neurodegeneration and neuroprotection (e.g., Aβ, BACE-1, Nrf2, HO-1).[21]

-

Visualization of Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways that this compound is hypothesized to modulate.

Biosynthesis of Dammarenediol II

Caption: Biosynthetic pathway from 2,3-Oxidosqualene to Dammarenediol II and downstream ginsenosides.

Hypothesized Anti-Inflammatory Signaling

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

Hypothesized Anti-Cancer Signaling

References

- 1. academic.oup.com [academic.oup.com]

- 2. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Construction and optimization of microbial cell factories for sustainable production of bioactive dammarenediol-II glucosides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Construction and optimization of microbial cell factories for sustainable production of bioactive dammarenediol-II glucosides - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC04066D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Production of dammarenediol-II triterpene in a cell suspension culture of transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Therapeutic Implications of Caffeic Acid in Cancer Signaling: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Implications of Caffeic Acid in Cancer and Neurological Diseases: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 10. Caffeic acid - Wikipedia [en.wikipedia.org]

- 11. IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Caffeic acid: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 17. Chemical and Pharmacological Aspects of Caffeic Acid and Its Activity in Hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Dammarenediol II 3-O-caffeate and Structurally Related Compounds: Exploring a Landscape of Potential Therapeutic Activity

Disclaimer: Direct scientific literature on "Dammarenediol II 3-O-caffeate" is not currently available. This technical guide provides a comprehensive review of structurally related compounds, specifically dammarane-type triterpenoids and triterpenoid (B12794562) caffeates, to infer the potential biological activities and characteristics of the target molecule. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Dammarenediol II is a tetracyclic triterpenoid of the dammarane (B1241002) class, which serves as a key precursor in the biosynthesis of pharmacologically significant ginsenosides.[1][2] The esterification of this backbone with caffeic acid, a well-known phenolic compound with antioxidant and anti-inflammatory properties, would yield this compound. While this specific ester has not been described in the reviewed literature, the individual and conjugated bioactivities of its constituent parts suggest a strong potential for therapeutic applications. This review synthesizes the existing knowledge on dammarane-type triterpenoids and other triterpenoid caffeates to build a profile of potential anti-inflammatory, neuroprotective, and cytotoxic activities.

Dammarane-Type Triterpenoid Caffeates: A Case Study

Research into dammarane triterpenoids esterified with caffeic acid is limited but insightful. A pivotal study on the stalks of Celastrus rosthornianus led to the isolation of three novel dammarane-type triterpenoid caffeates. These compounds, while not identical to this compound, provide the closest available model for its potential bioactivity.

The isolated compounds were identified as:

-

3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeate

-

3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeate

-

3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeate[3]

These compounds demonstrated significant antitumor activity against the human cervical squamous carcinoma cell line.[3] A key finding from this research was that the presence of the caffeoyl group appeared to enhance the bioactivity of the dammarane skeleton.[3]

Quantitative Data: Cytotoxicity of Dammarane Caffeoyl Esters

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeate | Human cervical squamous carcinoma | 6.4 | [3] |

| 3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeate | Human cervical squamous carcinoma | 5.3 | [3] |

| 3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeate | Human cervical squamous carcinoma | 6.5 | [3] |

Experimental Protocols: Cytotoxicity Assay

The cytotoxic activity of the dammarane caffeoyl esters was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture:

-

The human cervical squamous carcinoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

MTT Assay Protocol:

-

Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL.

-

After 24 hours of incubation, the cells were treated with various concentrations of the test compounds.

-

The plates were incubated for an additional 48 hours.

-

Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

-

The plates were incubated for another 4 hours at 37°C.

-

The supernatant was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.[3]

Broader Biological Activities of Dammarane-Type Triterpenoids

While specific data on dammarane caffeates is sparse, the broader class of dammarane triterpenoids, primarily saponins (B1172615) and their sapogenins from sources like Panax notoginseng, exhibit significant anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Dammarane-type triterpenoids have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. Studies on 3,4-seco-dammarane triterpenoid saponins isolated from Cyclocarya paliurus demonstrated a significant decrease in the secretion of pro-inflammatory mediators.[4]

Quantitative Data: Anti-inflammatory Activity of Dammarane Triterpenoids

| Compound/Extract | Assay System | Effect | IC50/Concentration | Reference |

| 3,4-seco-dammarane saponins | LPS-activated RAW 264.7 cells | Inhibition of TNF-α, PGE2, IL-6 secretion | Not specified | [4] |

| Cypaliuruside T | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 7.6 µM | [5] |

| Cypaliuruside U | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 8.1 µM | [5] |

| Dexamethasone (positive control) | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | 9.2 µM | [5] |

| Dammarane triterpenoids from Gymnosporia diversifolia | LPS-stimulated RAW 264.7 cells | Inhibition of NO production | IC50: 71.85-95.71 µM | [6] |

Experimental Protocols: Anti-inflammatory Assay (Nitric Oxide Production)

Cell Culture:

-

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells were seeded in 96-well plates.

-

Cells were pre-treated with various concentrations of the test compounds for 1 hour.

-

The cells were then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

-

The absorbance at 540 nm was measured, and the nitrite concentration was determined from a sodium nitrite standard curve.

-

The inhibitory effect of the compounds on NO production was calculated.[4][5]

Neuroprotective Effects

Dammarane-type saponins have demonstrated significant neuroprotective effects in various in vitro models of neuronal cell damage. These compounds have been shown to protect against glutamate-induced excitotoxicity and oxidative stress.[7][8]

Quantitative Data: Neuroprotective Activity of Dammarane-Type Saponins

| Compound | Cell Line | Insult | Effect | Concentration | Reference |

| Protopanaxatriol | PC12 cells | Glutamate (B1630785) | Increased cell viability to 91.7% | 0.1-10 µM | [7] |

| Notoginsenosides Fh1-Fh7 (compounds 4, 5, 12, 13) | SH-SY5Y cells | H2O2 | Moderate neuroprotection | 10 µM | [8] |

| Dammarane-type saponins from Gynostemma pentaphyllum | SH-SY5Y cells | H2O2 | Increased cell viability by 3.64–18.16% | Not specified | [9] |

Experimental Protocols: Neuroprotection Assay (Glutamate-Induced Cytotoxicity)

Cell Culture:

-

PC12 cells (a rat pheochromocytoma cell line) were cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.

-

Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.

Neuroprotection Assay:

-

PC12 cells were seeded in 96-well plates.

-

After 24 hours, the cells were pre-treated with various concentrations of the dammarane-type saponins for a specified period (e.g., 2 hours).

-

The cells were then exposed to a high concentration of glutamate (e.g., 10 mM) for 24 hours to induce excitotoxicity.

-

Cell viability was assessed using the MTT assay, as described previously.

-

Additional assays were performed to investigate the underlying mechanisms, such as measuring mitochondrial membrane potential, reactive oxygen species (ROS) generation, and the expression of apoptotic proteins (e.g., Bax, Bcl-2, caspase-3).[7]

Conclusion and Future Directions

The available evidence strongly suggests that this compound, if synthesized or isolated, would be a promising candidate for further pharmacological investigation. The documented anti-tumor activity of closely related dammarane caffeoyl esters, combined with the well-established anti-inflammatory and neuroprotective properties of the broader dammarane triterpenoid class, points towards a molecule with multifaceted therapeutic potential.

Future research should focus on the chemical synthesis or isolation of this compound to enable direct evaluation of its biological activities. In-depth studies should then be conducted to elucidate its mechanisms of action in cytotoxicity, inflammation, and neuroprotection, including the identification of specific molecular targets and signaling pathways. Such research would not only validate the inferred properties of this novel compound but also contribute to the development of new therapeutic agents from natural product scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Novel bioactive dammarane caffeoyl esters from Celastrus rosthornianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dammarane-type saponins from the leaves of Panax notoginseng and their neuroprotective effects on damaged SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Dammarenediol II 3-O-caffeate from Dammarenediol II

For Researchers, Scientists, and Drug Development Professionals

Abstract